molecular formula C13H13FO2 B13554578 2-Fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylicacid

2-Fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylicacid

Cat. No.: B13554578
M. Wt: 220.24 g/mol
InChI Key: YRVHJUGKYRQCEB-UHFFFAOYSA-N
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Description

2-Fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid is a compound that belongs to the class of bicyclic structures, specifically the bicyclo[2.1.1]hexane system. These structures are known for their unique spatial arrangement and have been increasingly incorporated into bio-active compounds due to their ability to improve solubility, activity, and conformational restriction .

Preparation Methods

The synthesis of 2-fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid typically involves photochemical methods. One efficient approach is the [2+2] cycloaddition of 1,5-dienes using photochemistry. This method allows for the creation of new building blocks that can be further derivatized through numerous transformations . Industrial production methods often require scalable and mild synthetic routes, avoiding the use of toxic reagents and special equipment .

Chemical Reactions Analysis

2-Fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its unique structure allows it to act as a bio-isostere, potentially improving the pharmacokinetic properties of drug candidates. In the industry, it is used in the development of new materials with enhanced properties .

Mechanism of Action

The mechanism of action of 2-fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Its unique bicyclic structure allows it to fit into binding sites that other molecules cannot, thereby modulating biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-Fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid can be compared to other bicyclic compounds such as bicyclo[1.1.1]pentane. While both structures offer unique spatial arrangements, the bicyclo[2.1.1]hexane system provides additional exit vectors and angles, making it more versatile for certain applications.

Properties

Molecular Formula

C13H13FO2

Molecular Weight

220.24 g/mol

IUPAC Name

2-fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid

InChI

InChI=1S/C13H13FO2/c14-13(11(15)16)8-9-6-12(13,7-9)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,15,16)

InChI Key

YRVHJUGKYRQCEB-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C(C2)(C(=O)O)F)C3=CC=CC=C3

Origin of Product

United States

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